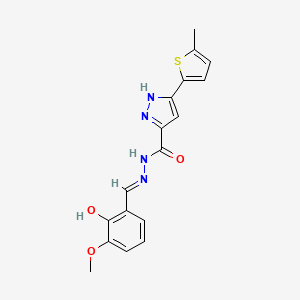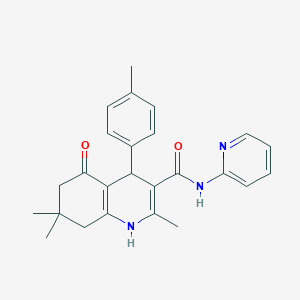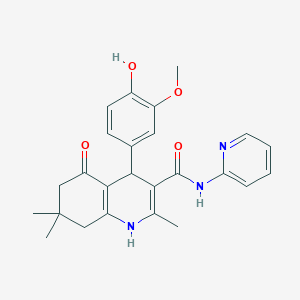
N-(3-methoxypropyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-N’-phenylethanediamide is an organic compound characterized by the presence of both an amide and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N’-phenylethanediamide typically involves the reaction of 3-methoxypropylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1 Formation of the Amide Bond:
Industrial Production Methods
In an industrial setting, the production of N-(3-methoxypropyl)-N’-phenylethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF)
-
Substitution
Reagents: Various nucleophiles (e.g., halides, thiols)
Conditions: Solvent like dimethylformamide (DMF), elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ether group may yield a ketone, while reduction of the amide group may yield an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its structure allows for the investigation of enzyme specificity and activity.
Medicine
In medicinal chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is explored for its potential as a drug candidate. Its amide bond is stable under physiological conditions, making it a suitable scaffold for drug design.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it versatile for material synthesis.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-N’-phenylethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amide bond can form hydrogen bonds with biological targets, while the ether group can influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)acrylamide
- N-(3-methoxypropyl)-4-nitroaniline
- N-(3-methoxypropyl)-N’-phenylurea
Uniqueness
N-(3-methoxypropyl)-N’-phenylethanediamide is unique due to its combination of an amide and an ether group. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-N'-phenyloxamide |
InChI |
InChI=1S/C12H16N2O3/c1-17-9-5-8-13-11(15)12(16)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
RTBCAUYUJWMPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)

![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)


![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)
![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
